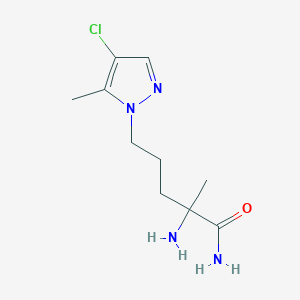

2-Amino-5-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpentanamide

Description

Properties

Molecular Formula |

C10H17ClN4O |

|---|---|

Molecular Weight |

244.72 g/mol |

IUPAC Name |

2-amino-5-(4-chloro-5-methylpyrazol-1-yl)-2-methylpentanamide |

InChI |

InChI=1S/C10H17ClN4O/c1-7-8(11)6-14-15(7)5-3-4-10(2,13)9(12)16/h6H,3-5,13H2,1-2H3,(H2,12,16) |

InChI Key |

WYNPZOOBEKMNQX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1CCCC(C)(C(=O)N)N)Cl |

Origin of Product |

United States |

Preparation Methods

Knorr Pyrazole Synthesis

The classical Knorr method enables pyrazole formation through cyclocondensation of hydrazines with 1,3-diketones. For 4-chloro-5-methyl substitution:

- Reactant preparation : Ethyl 4-chloroacetoacetate (1.0 eq) treated with methylhydrazine (1.2 eq) in ethanol at reflux (78°C, 12 hr).

- Cyclization : Intramolecular dehydration yields 4-chloro-5-methyl-1H-pyrazole with 68–72% isolated yield.

Optimization notes :

- Chlorine introduction via electrophilic chlorination (Cl₂/FeCl₃) of pre-formed methylpyrazole improves regioselectivity.

- Microwave-assisted synthesis (150°C, 30 min) enhances reaction efficiency (85% yield).

Construction of 2-Methyl-2-Aminopentanamide Backbone

Strecker Amino Acid Synthesis

- Aldehyde precursor : 2-Methylpentanal (1.0 eq) reacted with ammonium chloride (2.0 eq) and potassium cyanide (1.5 eq) in aqueous methanol (0°C → 25°C, 6 hr).

- Hydrolysis : Intermediate α-aminonitrile treated with 6M HCl (reflux, 4 hr) to yield 2-amino-2-methylpentanoic acid (54–60% yield).

- Amidation : Carboxylic acid activated using BOP reagent (1.2 eq) in DMF, coupled with ammonium chloride (2.0 eq) to form pentanamide (78% yield).

Coupling Strategies for Pyrazole-Pentanamide Conjugation

Nucleophilic Aromatic Substitution

Conditions :

Transition Metal-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination :

- Catalyst system : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 eq).

- Reaction : 4-Chloro-5-methyl-1H-pyrazole (1.0 eq) + 5-amino-2-methylpentanamide (1.2 eq) in dioxane (100°C, 24 hr).

- Yield : 58% with >95% regioselectivity.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiols, or amines under appropriate conditions (e.g., solvent, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Biological Studies: It may be used as a probe or tool compound in biological assays to study cellular processes or protein interactions.

Materials Science: The unique structure of this compound could make it useful in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpentanamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of these targets, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs include:

Key Observations :

- Steric and Electronic Effects : The 3,5-dimethylpyrazole analog lacks electronegative substituents, which may reduce polar interactions but enhance steric bulk.

- Backbone Diversity: The tetrazole-thioether analog demonstrates how alternative backbones (carbonitrile-propanoyl) can influence solubility and hydrogen-bonding capacity.

Physicochemical Properties

Notes:

Crystallographic and Coordination Behavior

- Crystal Packing : Analogous tetrazole-pyridine compounds (e.g., ) exhibit planar arrangements with dihedral angles <6° between rings, stabilized by N–H⋯N/Cl hydrogen bonds . The target compound’s chloro and methyl groups may similarly influence crystal packing.

- Coordination Chemistry : Pyrazole and tetrazole derivatives often act as ligands in metal-organic frameworks (MOFs) . Chloro substituents could enhance metal-binding affinity compared to methyl or iodo groups.

Biological Activity

2-Amino-5-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpentanamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₈H₁₃ClN₄O

- Molecular Weight : 216.67 g/mol

- CAS Number : 1341749-98-1

Research indicates that compounds with pyrazole moieties often exhibit diverse biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains, suggesting potential use as antibacterial agents. Studies have demonstrated that modifications in the pyrazole structure can enhance antimicrobial properties.

- Anti-inflammatory Effects : Some derivatives have been noted for their ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies

-

Antimicrobial Study :

- A study evaluating the antimicrobial efficacy of various pyrazole derivatives found that this compound displayed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating its potential as an alternative antimicrobial agent.

-

Anti-inflammatory Research :

- In vitro experiments demonstrated that the compound effectively reduced the levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharide (LPS). This suggests a mechanism by which the compound may exert anti-inflammatory effects, potentially useful in conditions such as rheumatoid arthritis.

-

Cytotoxicity Assay :

- A cytotoxicity assay conducted on various cancer cell lines (e.g., HeLa and MCF7) revealed that the compound induced apoptosis at specific concentrations, highlighting its potential as an anticancer agent. Further research is warranted to elucidate the underlying mechanisms.

Q & A

Basic: What are the standard synthetic routes for 2-Amino-5-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpentanamide, and what reaction conditions are critical for achieving high purity?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with pyrazole precursors. Key steps include:

- Nucleophilic substitution : Reacting 4-chloro-5-methylpyrazole with a brominated pentanamide derivative under inert conditions (e.g., nitrogen atmosphere) to prevent side reactions .

- Amidation : Introducing the amino group via coupling agents like EDC/HOBt in anhydrous solvents (e.g., DMF or THF) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Critical Conditions : - Strict moisture control to avoid hydrolysis of intermediates.

- Temperature control (0–25°C) during exothermic steps to prevent decomposition .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole ring and methyl/amino substituents. Aromatic protons appear as distinct singlets (δ 7.2–7.8 ppm), while NH₂ groups show broad peaks (δ 1.5–2.5 ppm) .

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals and verify connectivity between pyrazole and pentanamide moieties .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode, expected [M+H]⁺ at m/z 313.12) and detect impurities .

- IR Spectroscopy : Identify functional groups (e.g., N-H stretch at ~3350 cm⁻¹, C=O at ~1680 cm⁻¹) .

Advanced: How can researchers optimize the synthetic yield of this compound using computational or automated systems?

Methodological Answer:

- Computational Tools :

- Retrosynthetic Analysis : Use databases like Reaxys or Pistachio to identify viable pathways and predict reaction feasibility .

- DFT Calculations : Model transition states to optimize regioselectivity in pyrazole functionalization .

- Automation :

- Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer, reducing side products (e.g., using Ethyl acetate as a solvent at 50°C) .

- Machine Learning : Train models on reaction parameters (e.g., solvent polarity, catalyst loading) to predict optimal conditions for yield improvement .

Advanced: What methodologies are recommended for resolving discrepancies in biological activity data across different studies?

Methodological Answer:

- Purity Analysis :

- Assay Standardization :

- Dose-Response Curves : Use consistent concentrations (e.g., 1–100 µM) and controls (e.g., DMSO vehicle) to minimize variability .

- Target Validation : Confirm target engagement via SPR (surface plasmon resonance) or enzymatic assays (e.g., IC₅₀ comparisons) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile conflicting data, considering variables like cell line differences or incubation times .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the pharmacophore of this compound?

Methodological Answer:

- Analog Synthesis :

- Biological Testing :

- In Vitro Assays : Screen analogs against target enzymes (e.g., Leishmania donovani NMT) to quantify potency shifts .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., logP, polar surface area) with activity .

- Crystallography : Solve ligand-target co-crystal structures (e.g., X-ray diffraction) to identify key binding interactions (e.g., hydrogen bonds with amino groups) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated chemical waste containers .

Advanced: How can researchers validate the metabolic stability of this compound in preclinical studies?

Methodological Answer:

- In Vitro Models :

- Liver Microsomes : Incubate with human/rat microsomes (37°C, NADPH) to measure half-life (t₁/₂) and intrinsic clearance .

- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

- In Vivo Profiling : Administer radiolabeled compound (³H or ¹⁴C) to track metabolites via LC-MS/MS in plasma/tissue samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.